2-Indolinone, 1-((5-chloro-2-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-
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Overview
Description
1-[(5-chloro-2-methoxybenzyl)(methyl)amino]-3-[2-(diethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with the molecular formula C29H34ClN3O2. This compound is notable for its unique structure, which includes a chloro-methoxybenzyl group, a diethylaminoethyl group, and a phenyl-indolone core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-2-methoxybenzyl)(methyl)amino]-3-[2-(diethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzophenone, under acidic or basic conditions.
Introduction of the Chloro-Methoxybenzyl Group: This step involves the alkylation of the indolone core with 5-chloro-2-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Addition of the Diethylaminoethyl Group: The final step involves the reaction of the intermediate with diethylaminoethyl chloride under basic conditions to introduce the diethylaminoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-2-methoxybenzyl)(methyl)amino]-3-[2-(diethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro group in the benzyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
1-[(5-chloro-2-methoxybenzyl)(methyl)amino]-3-[2-(diethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-methoxybenzyl)(methyl)amino]-3-[2-(diethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chloro-5-methoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one
- 1-[(5-chloro-2-methoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one
Uniqueness
1-[(5-chloro-2-methoxybenzyl)(methyl)amino]-3-[2-(diethylamino)ethyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the diethylaminoethyl and chloro-methoxybenzyl groups, which confer distinct chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
40714-40-7 |
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Molecular Formula |
C29H34ClN3O2 |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H34ClN3O2/c1-5-32(6-2)19-18-29(23-12-8-7-9-13-23)25-14-10-11-15-26(25)33(28(29)34)31(3)21-22-20-24(30)16-17-27(22)35-4/h7-17,20H,5-6,18-19,21H2,1-4H3 |
InChI Key |
FBPWURHNRZYCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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